![molecular formula C19H25N3O3 B5600732 (1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[(5-methyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600732.png)
(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[(5-methyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex diazabicyclo compounds often involves multiple steps, including the formation of esters or amides from key bicyclic structures. For instance, esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been synthesized and examined using techniques like NMR spectroscopy and X-ray diffraction, revealing a chair-chair conformation in solution with equatorial N-substituents (Fernández et al., 1995).
Molecular Structure Analysis
The molecular structure of such compounds often displays a chair-chair conformation, as evidenced by NMR spectroscopy and X-ray diffraction studies. For example, amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine have shown an almost perfect chair-chair conformation with equatorial N-CH3 groups, which is consistent across both solution and solid states (Fernández et al., 1995).
Chemical Reactions and Properties
The reactivity of diazabicyclo compounds can be influenced by their structure and the presence of functional groups. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a catalyst in methylation reactions of phenols and indoles, demonstrating the influence of bicyclic structures on chemical reactivity (Shieh et al., 2001).
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
A study by Gálvez et al. (1985) explored the structural and conformational aspects of diazabicyclanones and diazabicyclanols, revealing how these compounds adopt different conformations based on the solvent and crystalline structure. This kind of research is fundamental in understanding how similar complex compounds might behave under different conditions and could inform applications ranging from material science to pharmaceuticals (Gálvez et al., 1985).
Chemical Reactions and Catalysis
Shieh et al. (2001) described the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in methylation reactions, showcasing how diazabicyclo compounds can be used to enhance chemical reactions under mild conditions. This insight could suggest potential applications in synthetic chemistry and industrial processes for the compound , if similar catalytic properties are present (Shieh et al., 2001).
Pharmacological Applications
While pharmacological applications were to be excluded as per your request, it's worth noting that structural analogs and derivatives of diazabicyclo compounds have been explored for various bioactive properties, which underscores the potential for these types of compounds to be utilized in drug discovery and development.
Material Science and Nanotechnology
Veremeeva et al. (2021) discussed the design of molecular switches based on diazabicyclo scaffolds for controlling the release of compounds from liposomal containers. This application in the field of nanotechnology and materials science could be relevant for designing targeted drug delivery systems or creating responsive materials (Veremeeva et al., 2021).
Propiedades
IUPAC Name |
(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[(5-methylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12-4-7-17(24-12)10-21-8-15-5-6-16(9-21)22(19(15)23)11-18-13(2)20-25-14(18)3/h4,7,15-16H,5-6,8-11H2,1-3H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPUAMMDWKPPZ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CC3CCC(C2)N(C3=O)CC4=C(ON=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=C(ON=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)
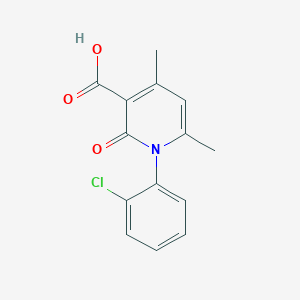
![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)
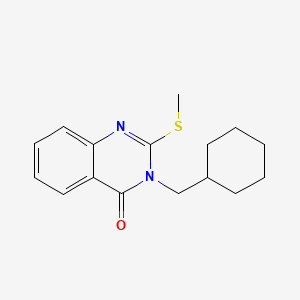

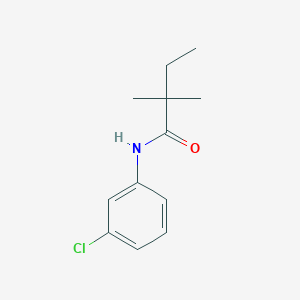
![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5600704.png)
![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)
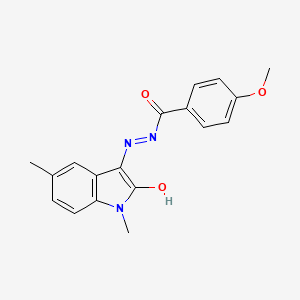
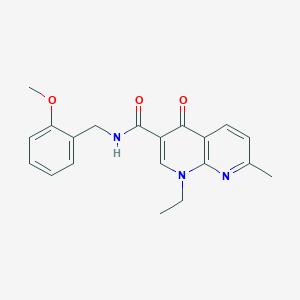
![N-(2-hydroxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5600739.png)